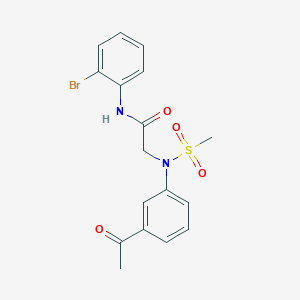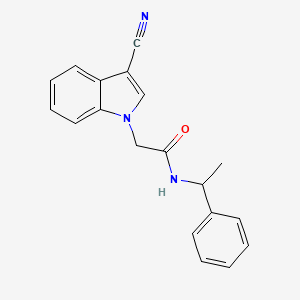![molecular formula C16H19NO B4151743 N-(2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4151743.png)
N-(2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Overview
Description
N-(2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide: is a complex organic compound with a unique tricyclic structure It is characterized by the presence of a carboxamide group attached to a tricyclo[3210~2,4~]octane ring system, which is further substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide typically involves the following steps:
Formation of the tricyclo[3.2.1.0~2,4~]octane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxamide group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with the 2-methylphenyl group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-(2-carboxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide.
Reduction: Formation of N-(2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its rigid tricyclic structure makes it a candidate for the development of novel materials with specific mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to create analogs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry:
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism by which N-(2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tricyclic structure allows for specific binding interactions, while the carboxamide group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- N-(2-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Uniqueness: N-(2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving the compound’s ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
N-(2-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-9-4-2-3-5-12(9)17-16(18)15-13-10-6-7-11(8-10)14(13)15/h2-5,10-11,13-15H,6-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVRGNJAIDJRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C3C2C4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-bicyclo[2.2.1]hept-2-yl-4-nitrobenzenesulfonamide](/img/structure/B4151697.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4151700.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B4151707.png)
![N,N-dibenzyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4151710.png)
![N-allyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4151713.png)


![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4151725.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4151733.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4151739.png)
![N-(3-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4151749.png)
![N-(3-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4151761.png)
![(2Z)-N-(4-methylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B4151762.png)
